

# Application Notes and Protocols for ICG-001 in In Vivo Experiments

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## Compound of Interest

Compound Name: S07-2008  
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These application notes provide a comprehensive guide for researchers utilizing ICG-001, a selective inhibitor of the Wnt/ $\beta$ -catenin signaling pathway, in preclinical in vivo studies. ICG-001 specifically targets the interaction between  $\beta$ -catenin and CREB-binding protein (CBP), leading to the modulation of downstream gene transcription.

## Data Presentation: Summary of In Vivo Dosages

The following tables summarize the dosages of ICG-001 used in various animal models as reported in the literature. These tables are intended to serve as a starting point for experimental design. Researchers should optimize the dosage and administration schedule for their specific model and experimental goals.

Table 1: ICG-001 Dosage in Xenograft and Genetically Engineered Mouse Models of Cancer

Cancer Type	Animal Model	Dosage	Administration Route & Frequency	Vehicle	Reference
Osteosarcoma	Nude mice (KHOS cell xenograft)	50 mg/kg/day	Intraperitoneal (i.p.), daily	DMSO	[1][2]
Multiple Myeloma	SCID-beige mice (RPMI-8226 cell xenograft)	100 mg/kg	i.p., twice daily for 3 weeks	Not specified	[3]
Meningioma	Patient-derived xenografts (PDX) in mice	10 mg/kg	i.p., once a week for 8 weeks	20% PEG300, 5% solutol, 3.75% dextrose, 1% DMSO in PBS	Not specified
Colon Carcinoma	Nude mice (SW620 cell xenograft)	150 mg/kg	Intravenous (i.v.), for 19-22 days	PBS	Not specified
Colon & Small Intestinal Polyps	Min mouse (APC mutation)	Not specified (water-soluble analog)	Not specified, for 9 weeks	Not specified	Not specified
Acute Lymphoblastic Leukemia (ALL)	NSG mice (patient-derived xenografts)	50-100 mg/kg/day	Subcutaneous osmotic minipump	Not specified	[4]

Pancreatic Ductal Adenocarcinoma (PDAC)	Athymic nude mice (AsPC-1 orthotopic xenograft)	Not specified	i.p.	20% PEG300, 5% solutol, 3.75% dextrose in PBS	[5]
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Table 2: ICG-001 Dosage in Other Disease Models

Disease Model	Animal Model	Dosage	Administration Route & Frequency	Vehicle	Reference
Liver Fibrosis	CCl4-induced acute liver injury mouse model	5 mg/kg	Not specified	1% DMSO and 5% $\beta$ -hydroxycyclodextrin	[6]
Myocardial Infarction	Female Sprague-Dawley rats	50 mg/kg/day	Subcutaneous injection, for 10 days	Not specified	[7]

## Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of ICG-001.

### Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This protocol is adapted from a study investigating the efficacy of ICG-001 in a pancreatic ductal adenocarcinoma (PDAC) model[5].

#### 1. Cell Culture:

- Culture AsPC-1 human pancreatic cancer cells in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with

5% CO<sub>2</sub>.

## 2. Animal Model:

- Use 6-week-old female athymic nude mice.

## 3. Orthotopic Tumor Implantation:

- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Surgically expose the pancreas.
- Inject  $5 \times 10^5$  AsPC-1 cells suspended in a 1:1 mixture of Matrigel and RPMI medium into the tail of the pancreas.
- Suture the incision and allow the animals to recover.

## 4. ICG-001 Administration:

- Ten days post-tumor cell injection, randomize the mice into treatment and control groups.
- Prepare the ICG-001 formulation in a vehicle of 20% PEG300, 5% solutol, and 3.75% dextrose in PBS.
- Administer ICG-001 via intraperitoneal injection at the desired dosage and schedule. The vehicle alone is administered to the control group.

## 5. Monitoring and Endpoint:

- Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).
- Record animal body weight and monitor for any signs of toxicity.
- At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histology, western blotting, qPCR).

## Protocol 2: Subcutaneous Xenograft Model for Multiple Myeloma

This protocol is based on a study evaluating the anti-tumor effects of ICG-001 in a multiple myeloma model[3].

### 1. Cell Culture:

- Culture human RPMI-8226 multiple myeloma cells in an appropriate medium as recommended by the supplier.

### 2. Animal Model:

- Use SCID-beige mice.

### 3. Subcutaneous Tumor Implantation:

- Subcutaneously inject  $5 \times 10^6$  RPMI-8226 cells into the flank of the mice.

### 4. ICG-001 Administration:

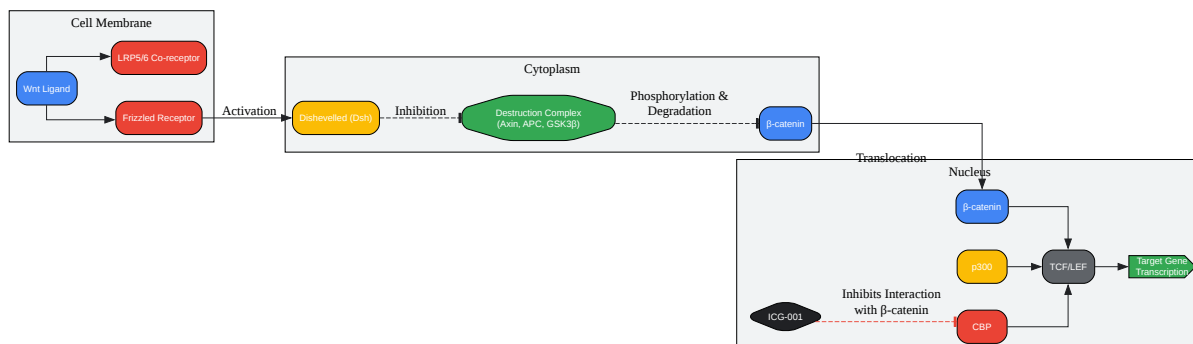
- Allow the tumors to become measurable (approximately 3 weeks).
- Randomize the mice into treatment and control groups.
- Administer ICG-001 intraperitoneally at a dose of 100 mg/kg twice daily for 3 weeks. A vehicle control should be administered to the control group.

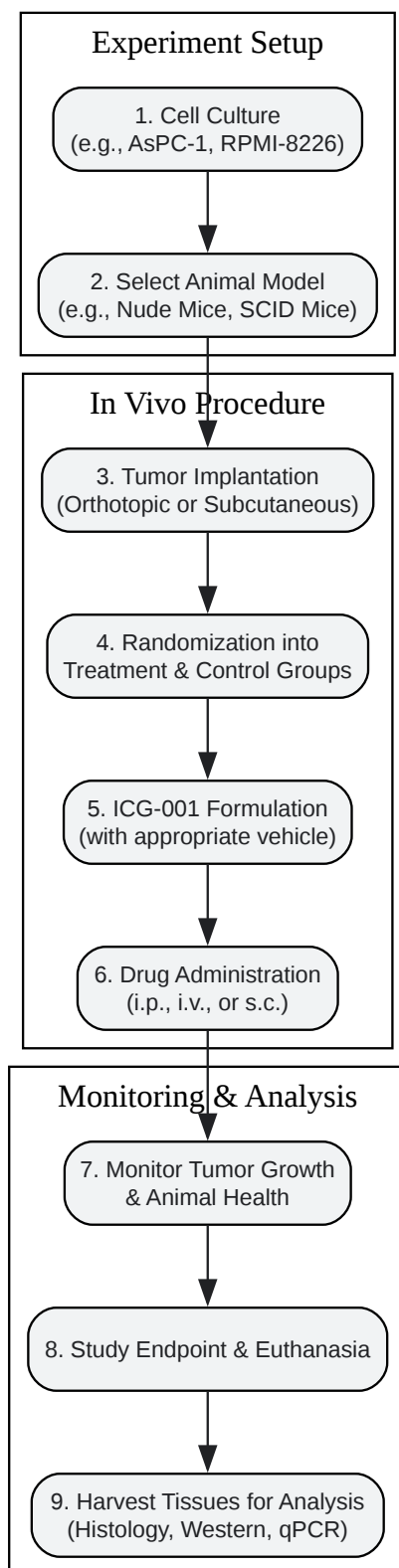
### 5. Monitoring and Endpoint:

- Measure tumor size twice a week using calipers. Calculate tumor volume using the formula:  $\text{volume} = (\text{width})^2 \times \text{length} / 2$ .
- At the study endpoint, euthanize the mice and collect tumors for further analysis.

## Mandatory Visualizations

### Signaling Pathway Diagram





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